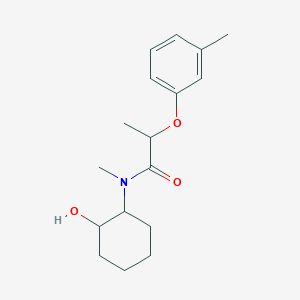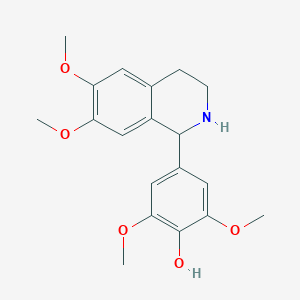![molecular formula C19H16O6 B5540335 ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves several steps, including condensation, cyclization, and refinement techniques to achieve the desired compound. Research has focused on efficient one-pot synthesis methods and the exploration of novel synthesis pathways to improve yield and purity. These studies underscore the importance of selecting appropriate reagents and conditions to facilitate the desired chemical transformations (Reddy & Krupadanam, 2010).
Molecular Structure Analysis
The molecular structure of ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has been elucidated through techniques such as X-ray crystallography, revealing intricate details about its crystalline form and molecular geometry. These studies highlight the compound's orthorhombic crystal system and the presence of intermolecular hydrogen bonding, contributing to its stability and physical properties (Jyothi et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate and its derivatives have been synthesized and characterized using various techniques, including NMR, IR, and mass spectrometry, along with single crystal X-ray diffraction studies. These compounds exhibit intricate intermolecular interactions, contributing to their three-dimensional architecture, as demonstrated in the crystal structure analysis of similar chromene derivatives (Jyothi et al., 2017). Such detailed structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Catalysis
- The reactivity of ethyl diazoacetate, a compound related to the chromene derivatives, has been explored in various organic reactions catalyzed by methylrhenium trioxide. These studies shed light on the versatility of ethyl diazoacetate in forming diverse compounds, including α-alkoxy ethyl acetates and α-thio ethyl acetates, showcasing the potential for synthesizing a wide range of chemical entities (Zhu & Espenson, 1996).
Biological Activities
- Investigation into the biological activities of related 2H-chromen derivatives has revealed antioxidative properties, along with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory activities. These findings suggest potential therapeutic applications, especially considering the significant antioxidative activity compared to established antioxidants (Makkar & Chakraborty, 2018).
Antimicrobial Applications
- The antimicrobial potential of thiazole-substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, highlights the relevance of such compounds in developing new antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating the utility of chromene derivatives in the field of medicinal chemistry (Parameshwarappa et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-oxo-3-phenoxychromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-22-18(20)12-23-14-8-9-15-16(10-14)24-11-17(19(15)21)25-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIOWKFVLJFHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxycarbonylmethoxy-3-phenoxychromone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)